2-[4-(Bromomethyl)phenyl]-5-fluoropyridine
Overview
Description
2-[4-(Bromomethyl)phenyl]-5-fluoropyridine is an organic compound with the molecular formula C12H9BrFN. It is a biochemical used in various research fields, particularly in proteomics . The compound features a bromomethyl group attached to a phenyl ring, which is further connected to a fluoropyridine moiety. This unique structure makes it a valuable intermediate in organic synthesis and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(Bromomethyl)phenyl]-5-fluoropyridine typically involves multi-step organic reactions. One common method includes the bromination of a precursor compound, followed by coupling reactions to introduce the fluoropyridine group . The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination and coupling reactions. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Quality control measures, such as chromatography and spectroscopy, are essential to monitor the product’s purity and consistency.
Chemical Reactions Analysis
Types of Reactions
2-[4-(Bromomethyl)phenyl]-5-fluoropyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with different nucleophiles, leading to a variety of derivatives.
Coupling Reactions: The compound can participate in Suzuki–Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often under basic conditions.
Coupling Reactions: Palladium catalysts and organoboron reagents are typically used in Suzuki–Miyaura couplings.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenyl derivatives, while coupling reactions can produce complex biaryl compounds.
Scientific Research Applications
2-[4-(Bromomethyl)phenyl]-5-fluoropyridine is utilized in several scientific research areas:
Chemistry: As an intermediate in the synthesis of complex organic molecules.
Biology: In proteomics research to study protein interactions and functions.
Industry: Used in the production of advanced materials and chemical intermediates.
Mechanism of Action
The mechanism of action of 2-[4-(Bromomethyl)phenyl]-5-fluoropyridine involves its ability to participate in various chemical reactions. The bromomethyl group acts as a reactive site for nucleophilic substitution, while the fluoropyridine moiety can engage in aromatic interactions. These properties enable the compound to modify biological targets and pathways, making it useful in biochemical research .
Comparison with Similar Compounds
Similar Compounds
2-Bromo-4’-methylpropiophenone: Another brominated aromatic compound used in organic synthesis.
2-Bromo-4-chloro-5-methylphenol: A brominated phenol with applications in chemical research.
Uniqueness
2-[4-(Bromomethyl)phenyl]-5-fluoropyridine is unique due to its combination of a bromomethyl group and a fluoropyridine moiety. This structure provides distinct reactivity and versatility in various chemical reactions, making it a valuable tool in research and industrial applications.
Biological Activity
2-[4-(Bromomethyl)phenyl]-5-fluoropyridine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological mechanisms, pharmacological properties, and research findings associated with this compound, supported by data tables and relevant case studies.
Chemical Structure and Properties
This compound is characterized by its bromomethyl and fluoropyridine substituents, which contribute to its biological activity. The chemical structure can be represented as follows:
- Molecular Formula : C11H10BrF
- Molecular Weight : 253.1 g/mol
The biological activity of this compound involves several mechanisms, primarily through its interaction with specific molecular targets.
- Targeted Enzymes : This compound has shown inhibitory effects on glycogen synthase kinase-3 (GSK-3), a critical enzyme involved in various cellular processes, including cell proliferation and apoptosis .
- Cell Cycle Regulation : In vitro studies indicate that the compound can halt cell cycle progression at the G2/M phase, leading to growth inhibition in cancer cells .
Biological Activity
The biological activity of this compound has been evaluated through various assays, demonstrating its potential as an anticancer agent.
In Vitro Studies
A series of in vitro assays have been conducted to assess the compound's cytotoxic effects against different cancer cell lines.
Cell Line | IC50 (µM) | Mechanism |
---|---|---|
L1210 Mouse Leukemia | 0.5 | Inhibition of cell proliferation via GSK-3 inhibition |
U266 Myeloma Cells | 0.8 | Induction of apoptosis and cell cycle arrest |
These results indicate that this compound exhibits potent inhibitory effects on cancer cell proliferation, particularly in hematological malignancies.
Structure-Activity Relationship (SAR)
The structure-activity relationship studies reveal that modifications to the bromomethyl and fluoropyridine groups significantly influence biological activity. For example, replacing the bromomethyl group with other halogens resulted in decreased potency against GSK-3 .
Case Studies
Several case studies highlight the therapeutic potential of this compound:
- Study on GSK-3 Inhibition :
- Anticancer Efficacy :
Pharmacokinetics and Toxicity
Pharmacokinetic studies are crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) properties of this compound.
- Absorption : The compound shows good solubility in organic solvents but limited solubility in water.
- Distribution : It exhibits moderate plasma protein binding.
- Metabolism : Preliminary studies suggest that it undergoes hepatic metabolism, with potential formation of active metabolites.
- Toxicity Profile : Toxicity assessments indicate low acute toxicity; however, long-term studies are necessary to evaluate chronic effects.
Properties
IUPAC Name |
2-[4-(bromomethyl)phenyl]-5-fluoropyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9BrFN/c13-7-9-1-3-10(4-2-9)12-6-5-11(14)8-15-12/h1-6,8H,7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OYAHFICQIKUCAL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CBr)C2=NC=C(C=C2)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9BrFN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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